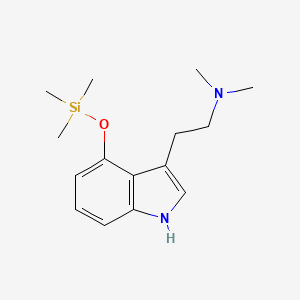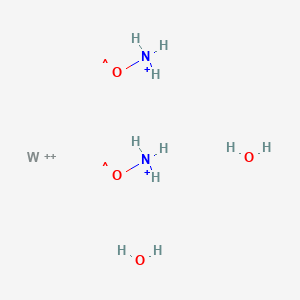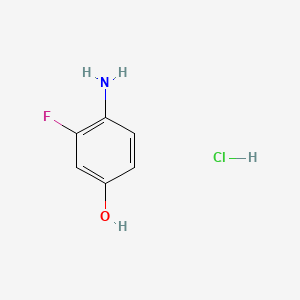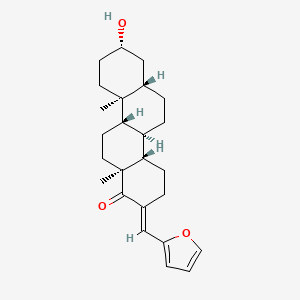
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a trimethylsilyloxy group attached to the indole ring, which significantly influences its chemical properties and reactivity. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
The synthesis of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Functionalization: The indole core is then functionalized with a trimethylsilyloxy group. This step often involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amine Introduction: The final step involves the introduction of the N,N-dimethylamino group. This can be achieved through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyloxy group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with its target, leading to modulation of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine can be compared with other indole derivatives, such as:
N,N-dimethyltryptamine (DMT): Both compounds share a similar indole core, but the presence of the trimethylsilyloxy group in this compound imparts different chemical properties and reactivity.
N,N-dimethyl-2-(3-indolyl)ethanamine: This compound lacks the trimethylsilyloxy group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
17943-16-7 |
|---|---|
Molekularformel |
C15H24N2OSi |
Molekulargewicht |
276.455 |
IUPAC-Name |
N,N-dimethyl-2-(4-trimethylsilyloxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C15H24N2OSi/c1-17(2)10-9-12-11-16-13-7-6-8-14(15(12)13)18-19(3,4)5/h6-8,11,16H,9-10H2,1-5H3 |
InChI-Schlüssel |
IHNCHKSVUGVEDS-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C(=CC=C2)O[Si](C)(C)C |
Synonyme |
N,N-Dimethyl-4-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3R)-5-[(1R,2Z,4aS,8aS)-2-hydroxyimino-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoic acid](/img/structure/B579373.png)



![(1S,2S,4R,8S,9R,10R,13R,14R,17R)-8,17-dihydroxy-2,8,10,13,18,18-hexamethyl-6-(2-methylprop-1-enyl)-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-19-ene-12,16-dione](/img/structure/B579380.png)
![[2-[(3S,8S,9R,10R,12R,13S,14R,17S)-12-benzoyloxy-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] benzoate](/img/structure/B579381.png)
![Furo[2,3-d]pyridazine-4,7-diamine](/img/structure/B579383.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)

![(1S,9S,10S)-4-methoxy-17-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraene](/img/structure/B579394.png)
